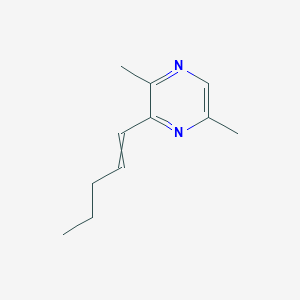

2,5-Dimethyl-3-pent-1-enylpyrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

143901-57-9 |

|---|---|

分子式 |

C11H16N2 |

分子量 |

176.26 g/mol |

IUPAC名 |

2,5-dimethyl-3-pent-1-enylpyrazine |

InChI |

InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |

InChIキー |

UMTDAONBRYDKKC-UHFFFAOYSA-N |

SMILES |

CCCC=CC1=NC(=CN=C1C)C |

正規SMILES |

CCCC=CC1=NC(=CN=C1C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Sensory Signature of 2,5-Dimethyl-3-pent-1-enylpyrazine: A Technical Guide for Flavor Scientists and Researchers

Abstract

Pyrazines are a pivotal class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted flavors in a vast array of thermally processed foods. Among these, alkyl- and alkenyl-substituted pyrazines are of particular interest due to their potent and often character-defining sensory properties. This in-depth technical guide focuses on the sensory profile of a specific, yet impactful pyrazine: 2,5-Dimethyl-3-pent-1-enylpyrazine. This document will explore its olfactory and gustatory characteristics, underpinned by its chemical properties. Furthermore, this guide will provide detailed, field-proven methodologies for its synthesis and comprehensive sensory and analytical characterization, designed for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Introduction: The Significance of Alkenyl-Substituted Pyrazines

Pyrazines are nitrogen-containing heterocyclic compounds that are fundamental to the flavor profiles of cooked and roasted foods.[1] Their formation is often a result of the Maillard reaction between amino acids and reducing sugars upon heating.[2] While simple alkylpyrazines, such as 2,5-dimethylpyrazine, are well-characterized for their nutty and cocoa-like aromas, the introduction of an alkenyl substituent, as in this compound, introduces a unique complexity to its sensory profile.[3] The double bond in the pentenyl group can significantly alter the molecule's volatility, polarity, and interaction with olfactory receptors, leading to a distinct flavor and aroma.

The presence of such compounds, even at trace levels, can have a profound impact on the overall flavor perception of a product. Understanding the specific sensory attributes of this compound is therefore crucial for flavor chemists aiming to create authentic and impactful roasted, savory, and nutty flavor profiles in a variety of food products. A structural isomer, (Z)-3,5-dimethyl-2-(1-propenyl)-pyrazine, has been identified as a characteristic off-flavor in stored sea cucumber peptides, highlighting the critical influence of the alkenyl group's position and geometry on the resulting sensory perception.[4]

Sensory Profile of this compound

While specific sensory data for this compound is not extensively documented in publicly available literature, we can infer its likely sensory characteristics based on the well-established profiles of structurally related pyrazines.

2.1. Olfactory and Gustatory Descriptors

The sensory profile of this compound is anticipated to be a complex interplay of the foundational nutty and roasted notes from the 2,5-dimethylpyrazine core, with additional nuances contributed by the pentenyl side chain.

| Sensory Attribute | Expected Descriptor | Rationale |

| Primary Aroma | Nutty, Roasted, Earthy | Derived from the core 2,5-dimethylpyrazine structure, which is well-known for these characteristics. |

| Secondary Aroma | Green, Herbaceous, Slightly Fatty | The pentenyl group, an unsaturated five-carbon chain, is likely to introduce green and fatty notes, reminiscent of some vegetable or plant-derived aromas. |

| Taste Profile | Nutty, Savory (Umami), with a lingering green finish | The taste is expected to mirror the aroma, with a distinct savory character often associated with pyrazines. |

2.2. Flavor Thresholds

Alkylpyrazines are known for their extremely low odor thresholds, often in the parts-per-billion (ppb) range.[1] The introduction of a longer, unsaturated side chain in this compound is likely to result in a similarly low, if not lower, detection threshold compared to its simpler alkyl counterparts. The increased molecular weight and potential for different intermolecular interactions could influence its volatility and binding affinity to olfactory receptors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

| Property | Value / Description |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Likely a colorless to pale yellow liquid. |

| Boiling Point | Estimated to be higher than 2,5-dimethylpyrazine (155 °C) due to increased molecular weight. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for alkyl- and alkenylpyrazine formation. A plausible and efficient route involves the condensation of an α-dicarbonyl compound with a diamine, a cornerstone of pyrazine synthesis.

4.1. Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests the condensation of 2,3-pentanedione with 1,2-diaminopropane, followed by oxidation.

Caption: Proposed synthesis of this compound.

4.2. Detailed Experimental Protocol

Objective: To synthesize this compound via the condensation of 2,3-pentanedione and 1,2-diaminopropane.

Materials:

-

2,3-Pentanedione

-

1,2-Diaminopropane

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂) or air oxidation

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-pentanedione (1 equivalent) in anhydrous ethanol.

-

Addition of Diamine: Slowly add 1,2-diaminopropane (1 equivalent) to the stirred solution at room temperature. The addition should be dropwise to control any exothermic reaction.

-

Condensation: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Basification: After cooling to room temperature, carefully add a 1 M aqueous solution of sodium hydroxide to the reaction mixture until the pH is approximately 9-10. This step neutralizes any acidic byproducts.

-

Oxidation: To the basic mixture, add an oxidizing agent such as activated manganese dioxide (2-3 equivalents) and stir at room temperature for 12-24 hours. Alternatively, the dihydropyrazine intermediate can be oxidized by bubbling air through the solution.

-

Extraction: Filter the reaction mixture to remove the oxidizing agent. Extract the filtrate with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound and to characterize its sensory properties in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.

Sources

- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation pattern of off-flavor compounds induced by water migration during the storage of sea cucumber peptide powders (SCPPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethyl-3-pent-1-enylpyrazine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-pent-1-enylpyrazine, a substituted alkylpyrazine of interest to researchers, scientists, and professionals in drug development and flavor chemistry. This document delves into the core chemical properties, synthesis methodologies, analytical characterization, and potential applications of this compound, grounding all information in established scientific principles.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound. Its structure features a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with two methyl groups at the 2 and 5 positions, and a pent-1-enyl group at the 3 position.

Based on its chemical structure, the molecular formula and weight have been determined.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

The presence of the pyrazine ring and the alkyl substituents suggests that this compound likely contributes to the flavor and aroma profiles of various natural and processed products, a characteristic feature of many alkylpyrazines.[1]

Synthesis of Substituted Alkylpyrazines

The synthesis of specifically this compound is not extensively documented in readily available literature, indicating its status as a niche research compound. However, established synthetic routes for structurally similar alkylpyrazines provide a robust framework for its preparation. These methods can be broadly categorized into biosynthetic and chemical synthesis pathways.

Chemoenzymatic Synthesis

A prominent biosynthetic pathway for alkylpyrazines involves the metabolism of amino acids. For instance, 2,5-dimethylpyrazine can be synthesized from L-threonine.[2] This process involves the enzymatic conversion of L-threonine to aminoacetone, which then undergoes condensation to form the pyrazine ring.

A proposed chemoenzymatic route for a related compound, 3-ethyl-2,5-dimethylpyrazine, utilizes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[3] This pathway involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde.[3] A similar strategy could be adapted for the synthesis of this compound, where a five-carbon aldehyde would be required.

Experimental Workflow: Chemoenzymatic Synthesis of Alkylpyrazines

Caption: Chemoenzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis offers more direct control over the final product. One versatile one-step method for preparing 3-substituted-2,5-dimethylpyrazines involves a gold-catalyzed reaction between an aldehyde and propargylamine.[4] This approach is noted for its simplicity and high selectivity, with water as the only byproduct.[4]

Another established route is the Maillard reaction, which typically occurs during the heating of food and involves reactions between amino acids and reducing sugars.[5] While a complex reaction producing a multitude of compounds, manipulation of precursors can favor the formation of specific alkylpyrazines.

For more targeted synthesis, reactions involving α-hydroxy ketones and a nitrogen source like ammonium hydroxide can be optimized to produce a diverse array of pyrazines.[6] The structure of the starting materials and reaction conditions such as temperature and pH are critical factors in determining the product distribution.[6]

Analytical Characterization

The identification and quantification of this compound necessitate a combination of chromatographic and spectroscopic techniques. Given its likely volatility, gas chromatography is the preferred separation method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[7] The sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. For alkyl-substituted pyrazines, characteristic ion clusters are often observed at m/z values of 94, 80, 67, and 53, which are diagnostic for the pyrazine ring.[8]

Protocol: GC-MS Analysis of Alkylpyrazines

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane). If the analyte is in a complex matrix, a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

-

GC Separation:

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the target compound by comparing its retention time and mass spectrum with that of a known standard or by interpreting the fragmentation pattern and comparing it to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

¹H NMR: Will reveal the number of different types of protons and their neighboring environments. The protons on the pyrazine ring, the methyl groups, and the pentenyl chain will all have distinct chemical shifts and splitting patterns.

-

¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

For a structurally related compound, 2,5-diisopropylpyrazine, ¹H-NMR showed characteristic signals for the isopropyl groups and the protons on the pyrazine ring.[8] Similar characteristic signals would be expected for this compound.

Potential Applications

While specific applications for this compound are not widely reported, the broader class of alkylpyrazines has significant applications in several industries.

-

Food and Fragrance: Alkylpyrazines are key contributors to the desirable aromas of roasted, nutty, and baked foods.[1] They are often used as flavor additives in products like coffee, cocoa, and potato chips.[1][9] The specific aroma profile of this compound would determine its potential use as a flavoring or fragrance agent.

-

Pharmaceuticals: The pyrazine ring is a structural motif found in various biologically active compounds. For instance, 2,5-dimethylpyrazine is an intermediate in the synthesis of the antidiabetic drug glipizide.[10] The unique substitution pattern of this compound makes it a candidate for investigation in drug discovery programs, potentially as a building block for novel therapeutic agents. Research has shown that some pyrazine derivatives exhibit anticancer and antimicrobial activities.[11]

Conclusion

This compound represents a specific member of the broader, industrially significant family of alkylpyrazines. While detailed information on this particular compound is limited, this guide provides a comprehensive framework for its synthesis and analysis based on established principles and data from closely related structures. The methodologies and insights presented here are intended to support further research and development involving this and other novel pyrazine derivatives.

References

-

Characterization of Flavor Molecules in Foodstuffs - OHIO STATE UNIVERSITY. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. [Link]

-

Progress in flavor research in food: Flavor chemistry in food quality, safety, and sensory properties - PMC. [Link]

-

Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. [Link]

-

Character-impact flavor and off-flavor compounds in foods | Request PDF - ResearchGate. [Link]

-

Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa | FEMS Microbiology Letters | Oxford Academic. [Link]

-

Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

2,5-dimethyl-3,6-di[(1E)-1-pentenyl]pyrazine - ChemSynthesis. [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC. [Link]

-

2,5-Dimethyl-3-(1-propenyl)pyrazine | C9H12N2 | CID 5371955 - PubChem. [Link]

-

Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)- - the NIST WebBook. [Link]

- CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google P

- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google P

-

Substituted pyrazine derivatives (compounds 1–9) and optimized... - ResearchGate. [Link]

-

Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources - ResearchGate. [Link]

-

2,5-dimethyl-3-cis-propenyl pyrazine - the NIST WebBook. [Link]

-

PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - Inchem.org. [Link]

-

Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

2,5-dimethyl pyrazine, 123-32-0 - The Good Scents Company. [Link]

Sources

- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]

- 10. medallionlabs.com [medallionlabs.com]

- 11. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]

A Technical Guide to the Elusive 2,5-Dimethyl-3-pent-1-enylpyrazine: A Case Study in Hypothetical Natural Product Chemistry

Abstract: This technical guide addresses the inquiry into the natural sources of 2,5-Dimethyl-3-pent-1-enylpyrazine. A comprehensive review of the scientific literature reveals a notable absence of documented evidence for the natural occurrence of this specific pyrazine derivative. Consequently, this document pivots from a descriptive account of known sources to a predictive and methodological guide for the research and drug development professional. It provides a scientifically grounded, hypothetical framework for the formation of this compound, suggests potential natural systems for investigation, and details the requisite analytical methodologies for its discovery and characterization. This guide is intended to serve as a foundational resource for researchers seeking to explore the frontiers of pyrazine chemistry and discover novel flavor and bioactive compounds.

Introduction: The Enigma of an Undiscovered Pyrazine

Pyrazines are a diverse class of nitrogen-containing heterocyclic compounds that are paramount to the flavor and aroma profiles of a vast array of thermally processed foods, including roasted coffee, cocoa, nuts, and baked goods.[1][2][3][4] Their characteristic nutty, roasted, and toasted aromas are primarily the result of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating.[1][3][4]

While the scientific literature is replete with studies on simple alkylpyrazines such as 2,5-dimethylpyrazine, the subject of this guide, this compound, remains conspicuously absent from reports of naturally occurring volatile compounds. This guide, therefore, ventures into the realm of hypothetical natural product chemistry. We will construct a plausible biosynthetic framework for this elusive molecule, propose promising avenues for its discovery, and provide the analytical tools necessary to undertake such an exploration.

Hypothetical Formation Pathway of this compound

The formation of pyrazines via the Maillard reaction is a multifaceted process. The core pyrazine ring is generally understood to form from the condensation of two α-aminocarbonyl intermediates, which are derived from the Strecker degradation of amino acids. The diversity of pyrazine structures arises from the variety of participating precursors, including different amino acids and carbonyl compounds.[1][2]

For the formation of this compound, a specific set of precursors would be required. A plausible mechanism involves the reaction between an amino acid, a dicarbonyl compound, and an aldehyde bearing the pentenyl side chain.

Proposed Precursors:

-

Amino Acid: Alanine, which upon Strecker degradation, can provide the aminoacetone precursor for the dimethylated pyrazine core.

-

Dicarbonyl Compound: Glyoxal or methylglyoxal, common products of sugar degradation in the Maillard reaction.

-

Alkenyl Aldehyde: An aldehyde such as 2-pentenal, which could be formed from the oxidation of polyunsaturated fatty acids (e.g., linoleic acid).

The hypothetical reaction pathway would proceed as follows:

-

Formation of α-aminocarbonyls (e.g., aminoacetone) from the reaction of amino acids with dicarbonyls.

-

Self-condensation of two aminoacetone molecules to form a dihydropyrazine intermediate.

-

Aldol-type condensation of the dihydropyrazine intermediate with an alkenyl aldehyde (e.g., 2-pentenal).

-

Oxidation of the resulting substituted dihydropyrazine to the stable aromatic this compound.

Caption: Hypothetical Maillard reaction pathway for the formation of this compound.

Potential Natural Systems for Investigation

Given the hypothetical requirement for both amino acid and lipid-derived precursors, the search for this compound should focus on thermally processed systems rich in both proteins and unsaturated fats.

| Potential System | Rationale | Key Precursors Present |

| Roasted Nuts | High in protein (providing amino acids) and unsaturated fats. The roasting process provides the thermal energy for the Maillard reaction and lipid oxidation. | Amino acids (e.g., alanine), Unsaturated fatty acids. |

| Cooked Meats | Rich in amino acids and intramuscular lipids. Cooking methods like roasting, grilling, or frying can generate a wide range of Maillard products and lipid oxidation products. | Amino acids, Unsaturated fatty acids, Glycogen (reducing sugar). |

| Certain Fermented Foods | Some fermented products, particularly those that undergo a heating step (e.g., some soy sauces, fermented cocoa), can be sources of pyrazines. Microbial activity can also produce a variety of precursor molecules. | Amino acids, Sugars, Microbial metabolites. |

| Roasted Coffee and Cocoa | While not yet reported, these are prime candidates due to their well-known complex pyrazine profiles and the presence of both protein and lipid precursors in the raw beans. | Amino acids, Sugars, Lipids. |

Analytical Methodologies for Discovery and Characterization

The successful identification of a novel, trace-level volatile compound like this compound from a complex natural matrix requires a robust and sensitive analytical workflow.

Step-by-Step Experimental Protocol:

-

Sample Preparation and Volatile Extraction:

-

Objective: To isolate volatile and semi-volatile compounds from the sample matrix.

-

Method: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for this purpose.

-

Procedure:

-

Weigh a homogenized sample (e.g., 1-5 grams of ground roasted nuts) into a 20 mL headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate the extracted volatile compounds and obtain their mass spectra for identification.

-

Procedure:

-

Thermally desorb the SPME fiber in the GC injection port.

-

Separate the compounds on a capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compounds based on their boiling points and polarity.

-

Detect the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

-

-

Data Analysis and Compound Identification:

-

Objective: To identify this compound in the GC-MS chromatogram.

-

Procedure:

-

Process the raw GC-MS data to obtain a chromatogram and mass spectra for each peak.

-

Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley).

-

Due to the novelty of the compound, a library match is unlikely. Therefore, manual interpretation of the mass spectrum is crucial. Look for characteristic fragments of a dimethylpyrazine ring and a pentenyl side chain.

-

Confirm the identification by synthesizing an authentic standard of this compound and comparing its retention time and mass spectrum with the unknown peak in the sample.

-

-

Caption: A generalized analytical workflow for the discovery and identification of novel pyrazines.

Speculative Sensory and Biological Profile

While the sensory and biological properties of this compound are unknown, we can make educated predictions based on its chemical structure.

| Property | Predicted Characteristics | Rationale |

| Sensory Profile | Nutty, roasted, with potential green, fatty, or earthy undertones. | The dimethylpyrazine core is associated with nutty and roasted notes. The pentenyl side chain is likely to contribute green and fatty nuances. |

| Biological Activity | Potential for antimicrobial, antioxidant, or cell-signaling modulation. | Various pyrazine derivatives have demonstrated a range of biological activities. Further investigation would be required to determine any specific effects of this compound. |

Conclusion and Future Research Directions

The natural occurrence of this compound has not been documented in the accessible scientific literature. This guide has provided a robust, hypothetical framework for its formation, suggesting that it may arise from the Maillard reaction in systems rich in both protein and unsaturated lipids.

The path forward for researchers is clear: to apply the detailed analytical methodologies outlined herein to the suggested natural systems. The discovery of this compound would not only add a new molecule to the vast library of natural products but could also unveil novel flavor profiles and potential bioactive properties. This endeavor represents a tangible opportunity to expand our understanding of the complex chemical tapestry of the natural world.

References

- Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2849–2856.

- Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal.

- Motoyama, T., et al. (2021). Chemoenzymatic synthesis of alkylpyrazines under conditions containing...

- Wang, F., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 329.

- BenchChem. (2025).

- Kuo, M. C., & Ho, C. T. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist.

- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google P

- Yang, K., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Biotechnology for Biofuels and Bioproducts, 17(1), 43.

- CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google P

- Xiao, Q., Huang, Q., & Ho, C. T. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. Journal of Agricultural and Food Chemistry, 71(18), 7090–7098.

Sources

- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. perfumerflavorist.com [perfumerflavorist.com]

Methodological & Application

High-Sensitivity HS-SPME Protocol for Volatile Alkenyl Pyrazines

Abstract

Volatile alkenyl pyrazines (e.g., 2-vinylpyrazine, 2-isopropenylpyrazine) are potent odorants often associated with roasted, nutty, or earthy aromas in food matrices (Maillard reaction products) and biological signaling (pheromones). Unlike their stable alkyl counterparts, alkenyl pyrazines possess a reactive double bond, rendering them susceptible to thermal degradation and polymerization during extraction. This application note details a robust Headspace Solid-Phase Microextraction (HS-SPME) workflow optimized for the preservation and quantification of these unstable targets. We utilize a DVB/CAR/PDMS fiber assembly to maximize recovery across a broad polarity range while employing "salting-out" kinetics to lower required incubation temperatures.

Mechanism of Action: The Three-Phase Equilibrium

To master SPME for alkenyl pyrazines, one must understand that it is a non-exhaustive equilibrium technique, not a total extraction method. The mass of analyte extracted (

For volatile pyrazines in a complex matrix, the equilibrium is described as:

Where:

- : Fiber/Headspace partition coefficient (Fiber affinity).

- : Headspace/Sample partition coefficient (Volatility).

- : Volumes of fiber, headspace, and sample.

Critical Insight: Alkenyl pyrazines are semi-polar bases. To maximize

-

Increasing

: Adding salt (NaCl) decreases the solubility of organics in water ("salting out"), forcing them into the headspace. -

Optimizing

: Using a mixed-mode fiber (Adsorption + Absorption) to trap small volatiles.

Visualization: Equilibrium Dynamics

Figure 1: The thermodynamic competition in HS-SPME. Salt and Temperature drive analytes from Matrix to Headspace, while the Fiber coating acts as an infinite sink until equilibrium.

Method Development Guide

Fiber Selection: The "Grey" Hub

For pyrazines (MW 80–150 Da), a single-phase fiber like PDMS (Polydimethylsiloxane) is often insufficient due to poor retention of low-molecular-weight volatiles.

-

Recommended: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2]

-

Why?

-

Carboxen (CAR):[2][3][4] Microporous carbon adsorbent ideal for small molecules (C2–C6).

-

DVB:[1][4][5] Mesoporous polymer for larger aromatics (C6–C15).

-

PDMS: Binds the layers and adds stability.

-

Result: This "mixed-mode" fiber captures the specific alkenyl pyrazines while retaining the wider flavor profile for retrospective analysis.

-

Temperature & Stability

Warning: Alkenyl pyrazines are heat-sensitive.

-

Standard Alkyl Pyrazines: Often extracted at 60°C–80°C.

-

Alkenyl Protocol: Limit extraction to 40°C–50°C .

-

Reasoning: Higher temperatures increase headspace concentration but reduce the fiber's partition coefficient (exothermic adsorption) and risk polymerization of the vinyl group. We compensate for lower thermal drive by increasing ionic strength.

-

Matrix Modification

-

Salt: Add NaCl to saturation (~30% w/v). This creates a hydration shell around water molecules, effectively "squeezing" the hydrophobic pyrazines out of the liquid phase.

-

pH: Pyrazines are weak bases (pKa ~0.6–2.0).

-

Action: Adjust sample pH to >5.0.

-

Why? At acidic pH (e.g., in wine or fruit juice), pyrazines may protonate (Pyrazine-H+), becoming non-volatile. Ensuring neutral pH keeps them in the volatile free-base form.

-

Standard Operating Procedure (SOP)

Materials Required[1][3][4][6][7][8][9][10][11][12][13]

-

Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex), 23 ga (Supelco/Sigma or equivalent).

-

Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

-

Reagents: NaCl (Analytical Grade), Internal Standard (e.g., 2-methoxy-3-([2H3]isobutyl)pyrazine or 2-ethylpyrazine if absent in sample).

Step-by-Step Protocol

Step 1: Sample Preparation[6]

-

Weigh 2.0 g of solid sample or pipet 5.0 mL of liquid sample into a 20 mL headspace vial.

-

Add 1.5 g NaCl (for 5mL liquid) to achieve saturation.

-

Add 10 µL of Internal Standard solution (10 ppm in methanol).

-

Optional: If sample is acidic (pH < 4), buffer with 0.5 mL of 0.1M NaOH or phosphate buffer (pH 7).

-

Immediately cap the vial to prevent volatile loss.

Step 2: Incubation & Extraction (Automated/Manual)

-

Pre-incubation: Agitate vial at 500 rpm for 10 minutes at 45°C .

-

Goal: Establish Headspace/Sample equilibrium before fiber introduction.

-

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace (20 mm depth) for 40 minutes at 45°C with continuous agitation (250 rpm).

-

Note: Do not immerse the fiber in the liquid.

-

Step 3: GC Desorption & Analysis[6]

-

Desorption: Insert fiber into GC inlet.[7]

-

Temp:250°C (Do not exceed 260°C to prevent fiber bleed).

-

Time: 3 minutes (Splitless mode).

-

Liner: 0.75 mm ID SPME liner (narrow bore increases linear velocity for sharper peaks).

-

-

Fiber Conditioning: Bake fiber at 260°C for 5 minutes between runs to prevent carryover of high-boiling matrix components.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm) | Polar phase separates pyrazines from non-polar hydrocarbon background better than DB-5. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |

| Oven Program | 40°C (5 min) | Slow ramp separates co-eluting isomers. |

| MS Mode | SIM (Selected Ion Monitoring) | Essential for trace detection (ng/L). |

| Target Ions | 2-vinylpyrazine: m/z 106, 79, 52Internal Std: m/z (varies) | Use molecular ion (M+) for quantitation if possible. |

Workflow Visualization

Figure 2: Step-by-step operational workflow for the extraction of alkenyl pyrazines.

Validation & Quality Control

Linearity & Sensitivity[5]

-

Linear Range: Typically 1–500 ng/g (ppb).

-

LOD (Limit of Detection): Expect < 0.05 ng/g with SIM mode.

-

Validation: Construct a calibration curve using a "matrix-matched" blank (e.g., deodorized oil or synthetic wine matrix) to account for matrix binding effects.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Fiber shadowing / Competition | Decrease sample volume (increase headspace ratio); Ensure salt saturation. |

| Peak Tailing | Active sites in liner or column | Replace inlet liner; Trim 10cm from GC column guard. |

| Carryover | High boiling compounds on fiber | Increase post-run fiber bake-out to 5-10 mins. |

| Fiber Breakage | Septum coring / Misalignment | Use pre-drilled septa; Check autosampler alignment. |

References

-

Analysis of Pyrazines in Yeast Extract

- Title: Optimization of Headspace Solid-Phase Microextraction (HS-SPME)

- Source: Journal of Food Science (via NIH/PubMed).

-

URL:[Link]

- Relevance: Validates the superiority of DVB/CAR/PDMS fibers for pyrazine extraction.

-

Pyrazines in Perilla Seed Oil

-

General SPME Fiber Selection

-

Title: Solid Phase Microextraction (SPME) Fiber Selection Guide.[4]

- Source: Sigma-Aldrich (Merck).

- Relevance: Authoritative source for fiber coating properties and conditioning limits.

-

-

Alkylpyrazines Identification

Sources

- 1. respiratoryresearch.com [respiratoryresearch.com]

- 2. netjournals.org [netjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. selectscience.net [selectscience.net]

- 8. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with h… [ouci.dntb.gov.ua]

- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openagrar.de [openagrar.de]

- 12. researchgate.net [researchgate.net]

Application Note: Isolating Pentenyl Pyrazines with Solvent Assisted Flavor Evaporation (SAFE)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentenyl pyrazines are a subclass of alkylpyrazines that contribute unique nutty, roasted, and green aroma profiles to a variety of food products and are of interest in flavor chemistry and sensory science.[1] Due to their volatility and potential for thermal degradation, their accurate isolation from complex matrices presents a significant analytical challenge.[2][3] This application note provides a comprehensive guide to the principles and application of Solvent Assisted Flavor Evaporation (SAFE) for the gentle and efficient isolation of pentenyl pyrazines. We present a detailed protocol, validation guidelines, and expert insights into the causality behind experimental choices, ensuring high-yield, artifact-free recovery for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Introduction: The Challenge of Volatile Flavor Analysis

The accurate characterization of flavor profiles is paramount in the food, beverage, and pharmaceutical industries. Pyrazines, a class of heterocyclic aromatic compounds, are critical contributors to the desirable roasted and nutty aromas formed during the Maillard reaction.[6][7] Pentenyl pyrazines, featuring an unsaturated five-carbon side chain, are particularly reactive and susceptible to degradation under harsh extraction conditions.

Traditional distillation methods often employ high temperatures that can lead to thermal degradation, isomerization, or the formation of artifacts, thus misrepresenting the true flavor profile of the sample.[2] Solvent Assisted Flavor Evaporation (SAFE) has emerged as the gold standard for isolating such delicate volatile and semi-volatile compounds from complex, non-volatile matrices like lipids, sugars, and proteins.[4][8] SAFE is a high-vacuum distillation technique that operates at low temperatures (typically 40-50°C), allowing for the gentle separation of aroma compounds while preserving their native structure and concentration.[4][9]

The Principle of Solvent Assisted Flavor Evaporation (SAFE)

SAFE combines an initial solvent extraction with a subsequent high-vacuum distillation to achieve a clean separation of volatile analytes from non-volatile matrix components.[10] The process relies on the principle that under a high vacuum (e.g., ≤ 5 × 10⁻³ Pa), the boiling points of volatile compounds are significantly lowered.[9]

The core advantages of this technique are:

-

Prevention of Thermal Degradation: Low operating temperatures (40-50°C) protect thermally labile compounds like pentenyl pyrazines from decomposition.[4]

-

Elimination of Artifacts: The gentle conditions minimize the risk of creating new compounds that were not originally present in the sample.[8]

-

High Recovery Rates: The technique is highly efficient for a broad range of volatile and semi-volatile compounds.

-

Clean Extracts: It effectively removes non-volatile interferences such as triglycerides, pigments, and salts, which could otherwise contaminate the analytical instrument.[4]

The entire workflow, from sample preparation to analysis, is a multi-step process requiring careful attention to detail.

Caption: Overall workflow for the isolation and analysis of pentenyl pyrazines.

Detailed Application Protocol

This protocol is designed for the isolation of pentenyl pyrazines from a solid or semi-solid food matrix. Modifications may be required for liquid samples.

Materials and Reagents

-

Solvents: Dichloromethane (DCM) or Diethyl Ether (pesticide residue grade or higher).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade, baked at 400°C for 4 hours before use to remove organic contaminants.

-

Cryogen: Liquid Nitrogen.

-

Apparatus:

-

Homogenizer (e.g., blender or rotor-stator).

-

Standard laboratory glassware.

-

Solvent Assisted Flavor Evaporation (SAFE) unit (commercial or custom-built).

-

High-vacuum pump capable of reaching < 10⁻² mbar.

-

Thermostated water bath.

-

Vigreux column and Bemelmans micro-distillation apparatus for concentration.

-

Nitrogen evaporation unit.

-

Step-by-Step Methodology

Part A: Sample Extraction

-

Homogenization: Weigh 20-50 g of the sample into a blender. If the sample is very dry, add a small amount of purified water to create a slurry.

-

Solvent Addition: Add 150 mL of dichloromethane to the homogenized sample. Rationale: Dichloromethane is an effective solvent for a wide range of organic volatiles and is sufficiently volatile to be removed easily in later steps.[4]

-

Extraction: Blend for 2-3 minutes. Transfer the mixture to a sealed flask and stir for 1 hour at room temperature to ensure thorough extraction.

-

Separation: Separate the solvent phase from the solid matrix. For many samples, this can be achieved by vacuum filtration through a glass fiber filter. Centrifugation may be necessary for emulsions.

-

Drying: Transfer the solvent extract to a clean flask and add anhydrous sodium sulfate. Swirl and let it stand for at least 30 minutes until the solvent is clear. Rationale: Water must be rigorously removed as ice can block the capillaries of the SAFE apparatus during distillation.[11]

-

Filtration: Filter the dried extract to remove the sodium sulfate. The resulting clear extract is now ready for SAFE distillation.

Part B: SAFE Distillation

-

Apparatus Setup: Assemble the SAFE apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with high-vacuum grease.

-

Cooling and Heating: Fill the Dewar flasks for the collection vessel and cooling trap with liquid nitrogen (-196°C).[9] Set the thermostated water bath connected to the distillation vessel jacket to 45°C.[4][9]

-

Evacuation: Turn on the high-vacuum pump and allow the system to evacuate to a pressure of ≤ 10⁻² mbar.

-

Distillation: Add the dried solvent extract to the dropping funnel. Open the funnel's stopcock to introduce the extract dropwise into the heated distillation vessel. Rationale: A slow, controlled addition prevents pressure fluctuations and ensures efficient, instantaneous evaporation of volatiles while non-volatiles are retained in the distillation flask.[4]

-

Completion: Once all the extract has been added, rinse the dropping funnel and distillation path with a small amount of fresh solvent (5-10 mL) and add it to the apparatus to ensure quantitative transfer. Continue the vacuum for another 15-20 minutes.

-

Shutdown: Turn off the vacuum pump and carefully vent the system with inert gas (e.g., nitrogen). Remove the collection flask, which now contains the solvent and the isolated volatile compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How To [chem.rochester.edu]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. organomation.com [organomation.com]

- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. researchgate.net [researchgate.net]

- 10. The Value of Solvent-Assisted Flavor Evaporation (SAFE) - FoodWrite [foodwrite.co.uk]

- 11. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: IsoSelect™ Support for Alkenyl Pyrazines

Topic: Separation of E/Z Isomers of 2,5-Dimethyl-3-(1-pentenyl)pyrazine Case ID: PYR-ISO-552 Status: Active Guide Audience: Senior Chemists, Flavorists, and Process Engineers

Executive Summary

2,5-Dimethyl-3-(1-pentenyl)pyrazine is a high-impact aroma compound contributing nutty, roasted, and earthy notes to food matrices. The presence of the C1=C2 double bond in the pentenyl side chain creates two geometric isomers: (E)-trans and (Z)-cis .

These isomers often exhibit distinct sensory thresholds and qualities.[1] However, their separation is non-trivial due to nearly identical boiling points and polarity. Standard silica chromatography is often insufficient. This guide details the Argentation Chromatography workflow (the "Silver Bullet") for preparative separation and NMR/GC protocols for analytical validation.

Module 1: Diagnostic & Analysis (GC/MS)

Q: My GC peaks are overlapping. How do I analytically distinguish the E and Z isomers?

A: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these isomers because their boiling points are too similar. You must utilize the electronic interaction differences of the double bond.

Troubleshooting Protocol:

-

Switch Stationary Phase: Move to a Polar Polyethylene Glycol (PEG) column (e.g., DB-WAX, HP-INNOWax). The polar phase interacts more strongly with the slightly more accessible

-electrons of the Z-isomer (due to steric crowding differences), often increasing separation factors ( -

Check Retention Order:

-

General Rule for 1-Alkenyl Pyrazines: On WAX columns, the (Z)-isomer typically elutes before the (E)-isomer, though this can reverse depending on specific column bleed and film thickness.

-

Validation: You must calculate the Linear Retention Index (LRI) using an alkane ladder (C8-C20).

-

Reference Data: The (E)-isomer is generally the thermodynamically favored product in synthesis and will likely be the larger peak if non-selective synthesis (e.g., Knoevenagel) was used.

-

Data Table: Typical Separation Parameters

| Parameter | Non-Polar (DB-5) | Polar (DB-WAX) | Status |

| Separation Mechanism | Boiling Point / VdW forces | H-bonding / Dipole-Dipole | WAX Preferred |

| Resolution ( | Often < 1.0 (Co-elution) | Typically > 1.5 (Baseline) | WAX Preferred |

| Elution Order (Typ) | Z | Z < E (Check specific conditions) | -- |

Module 2: Preparative Separation (The Solution)

Q: Flash chromatography on silica gel isn't working. How do I isolate them for sensory testing?

A: Standard silica separates based on polarity. Since E and Z isomers have nearly identical polarity, you must use Argentation Chromatography (Silver Ion Chromatography).

The Mechanism: Silver ions (

Protocol: Preparation of 10% -Impregnated Silica

Materials:

-

Silica Gel 60 (230–400 mesh)

-

Silver Nitrate (

)[2] -

Acetonitrile (HPLC grade)

-

Rotary Evaporator (Aluminum foil covered)

Step-by-Step:

-

Dissolve: Dissolve 10g of

in 100mL of Acetonitrile. -

Slurry: Add 90g of dry Silica Gel to the solution. Stir vigorously for 15 minutes to ensure even coating.

-

Evaporate: Remove the solvent under reduced pressure (Rotavap) at 40°C.

-

Critical:Protect from light! Wrap the flask in foil. Silver salts degrade to metallic silver (black) upon light exposure, ruining the separation.

-

-

Dry: Dry the resulting powder in a vacuum oven at 60°C for 4 hours (in the dark).

-

Pack: Pack the column immediately. Use a gradient of Hexane:Ethyl Acetate (starting 99:1).

Expected Outcome:

The (E)-isomer (weaker

Figure 1: Decision Matrix for Isomer Separation. Note the divergence between analytical and preparative strategies.

Module 3: Validation (NMR Spectroscopy)

Q: I have separated two peaks. How do I prove which is E and which is Z?

A: Mass Spectrometry (MS) is useless here; the fragmentation patterns are virtually identical. Proton NMR (

The Diagnostic Signal: Look for the alkene protons (H-C=C-H) in the 5.0–7.0 ppm region.

-

Trans (E): The protons are on opposite sides. The coupling is strong.

-

Cis (Z): The protons are on the same side. The coupling is weaker.

Validation Table:

| Isomer | Geometry | Coupling Constant ( | Chemical Shift Trend |

| (E)-Isomer | Trans | 12 – 18 Hz (Typ. 15-16 Hz) | Alkyl group often shields ring slightly differently. |

| (Z)-Isomer | Cis | 6 – 12 Hz (Typ. 10-11 Hz) | Often slightly downfield due to deshielding anisotropy. |

Calculation:

Module 4: Synthesis & Stability (Prevention)

Q: Can I control the ratio during synthesis to avoid difficult separations?

A: Yes. The choice of reaction conditions dictates the stereochemistry.

-

Wittig Reaction (Kinetic Control):

-

Unstabilized Ylides: Using a salt like pentyltriphenylphosphonium bromide with strong base (NaH/THF) typically favors the (Z)-isomer (kinetic product).

-

Schlosser Modification: Can be used to isomerize the betaine intermediate to favor the (E)-isomer .

-

-

Knoevenagel/Perkin Condensation (Thermodynamic Control):

-

Reactions involving dehydration at high temperatures generally favor the thermodynamically more stable (E)-isomer (steric bulk of the pyrazine and pentyl chain are anti).

-

Q: Will the isomers equilibrate over time?

A: Yes, especially the (Z)-isomer .

-

Risk: Exposure to UV light or trace acids can catalyze isomerization to the more stable E-form.

-

Storage: Store pure isomers in amber glass under Argon at -20°C. Avoid acidic matrices during formulation.

References

-

Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447. (Review of Argentation Chromatography mechanism).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Definitive source for NMR coupling constants).

-

Shibamoto, T. (1983). "Heterocyclic Compounds in Browning and Cooking." Instrumental Analysis of Foods. (Context on Pyrazine formation and sensory properties).

-

SciFinder/PubChem. "2,5-Dimethyl-3-(1-propenyl)pyrazine." (Analogous data for retention indices and isomer properties).

-

Maarse, H. (1991). Volatile Compounds in Foods and Beverages. CRC Press. (Reference for sensory thresholds of alkenyl pyrazines).

Sources

Technical Support Center: Optimizing Yield in Alkylpyrazine Cross-Coupling Reactions

Introduction: The Challenge and Opportunity of Pyrazine Scaffolds

Pyrazines are a critical class of N-heterocycles ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and biological activity make them highly desirable scaffolds. However, the functionalization of the pyrazine core, particularly through transition metal-catalyzed cross-coupling reactions, presents distinct challenges. The electron-deficient nature of the ring can complicate oxidative addition, while the Lewis basic nitrogen atoms can coordinate to and inhibit the metal catalyst.[1]

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and optimize yields in alkylpyrazine cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogenated pyrazines in cross-coupling reactions?

A1: The reactivity of pyrazine halides follows the established trend for aryl halides: I > Br > Cl > F.[1][2] Iodopyrazines are the most reactive and can often be coupled under milder conditions. Chloropyrazines are significantly less reactive due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[3] Consequently, coupling chloropyrazines often requires more active catalysts, specialized electron-rich, bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands), and higher reaction temperatures.[1][4]

Q2: How do I choose the appropriate palladium catalyst and ligand for my pyrazine coupling?

A2: The choice is substrate-dependent.

-

For Bromo- and Iodopyrazines: Standard, versatile catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient for good to excellent yields in Suzuki-Miyaura or Sonogashira couplings.[4][5][6]

-

For Chloropyrazines: This is where catalyst selection is critical. The sluggish oxidative addition to the C-Cl bond requires a more electron-rich and sterically hindered palladium center.

-

Suzuki-Miyaura: Use advanced catalyst systems. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7] Novel palladium(II) ONO pincer complexes have also shown superior activity with low catalyst loading.[1][7]

-

Buchwald-Hartwig Amination: Third-generation Buchwald precatalysts paired with bulky biaryl phosphine ligands are designed to facilitate the coupling of less reactive aryl chlorides.[1]

-

-

General Tip: Always start with a small-scale screen of 2-3 different catalyst/ligand systems based on literature precedents for similar heteroaromatic substrates.

Q3: Why is rigorous degassing of the reaction mixture so important?

A3: Oxygen is detrimental to most palladium-catalyzed cross-coupling reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[8] This catalyst deactivation leads to sluggish or incomplete reactions. Furthermore, the presence of oxygen is a primary cause of the undesirable side reaction of boronic acid homocoupling in Suzuki reactions.[8] Thoroughly degassing your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is essential for reproducibility and high yield.[8]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting to couple an arylboronic acid with a 2-chloropyrazine, but I'm getting very low conversion even after prolonged heating. What are the likely causes and how can I fix it?

A: This is a classic challenge stemming from the low reactivity of the chloropyrazine. Several factors could be at play.

Potential Causes & Step-by-Step Solutions:

-

Suboptimal Catalyst System: Your catalyst may not be active enough to facilitate oxidative addition to the C-Cl bond.

-

Solution: Switch to a more robust catalyst system. For chloropyrazines, employ specialized ligands like SPhos, Xantphos, or other Buchwald biaryl phosphine ligands with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[4] Novel palladium(II) ONO pincer complexes are also reported to be highly effective.[1][7]

-

-

Boronic Acid Instability (Protodeboronation): Boronic acids, especially heteroaryl ones, can degrade during the reaction, particularly at high temperatures and in the presence of water, cleaving the C-B bond.[8][9]

-

Solution:

-

Use freshly purchased or recrystallized boronic acid.

-

Switch to a more stable boronic acid surrogate like a pinacol ester, MIDA boronate, or a potassium aryltrifluoroborate salt.[1][8] These release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration and minimizing degradation.

-

-

-

Incorrect Base or Solvent: The base is crucial for activating the boronic acid for transmetalation, and the solvent impacts solubility and reactivity.[10][11]

-

Solution: Screen different bases. While aqueous carbonates (Na₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often more effective for challenging couplings.[4][12] For solvents, aprotic polar options like 1,4-dioxane, toluene, or DME (often with a small amount of water) are standard.[4] Ensure solvents are anhydrous if the protocol demands it.[8]

-

-

Insufficient Temperature: The reaction may simply be too slow at your current temperature.

-

Solution: Cautiously increase the temperature. If conventional heating is insufficient, consider using microwave irradiation, which can dramatically reduce reaction times from hours to minutes and activate difficult substrates.[5]

-

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for diagnosing and solving low-yield issues.

Problem 2: Significant Side Reactions are Reducing My Yield

Q: My main product is contaminated with significant amounts of homocoupled boronic acid and/or dehalogenated pyrazine. How can I suppress these side reactions?

A: These are two distinct, common side reactions with different causes and solutions.

A) Homocoupling of Boronic Acid

-

Primary Cause: The most frequent cause is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8]

-

Solutions:

-

Improve Degassing: Ensure your degassing procedure is rigorous. Use multiple freeze-pump-thaw cycles for the best results, or sparge with an inert gas for at least 20-30 minutes.[8]

-

Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in-situ. This process can sometimes consume the boronic acid and promote homocoupling.[8] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[8]

-

B) Dehalogenation of the Pyrazine Halide

-

Primary Cause: The pyrazine starting material is being reduced, replacing the halogen with a hydrogen atom. This typically happens when a hydride source is present in the reaction.[8][9]

-

Solutions:

-

Change the Base: Amine bases or hydroxide bases can sometimes act as hydride donors. Switch to a non-hydridic base like a carbonate (Cs₂CO₃, K₂CO₃) or a phosphate (K₃PO₄).

-

Change the Solvent: Alcohol solvents can be a source of hydrides. Switch to an aprotic solvent like dioxane, toluene, or DMF.[8]

-

Problem 3: My Buchwald-Hartwig Amination is Stalled

Q: I'm trying to couple a primary amine to a chloropyrazine using Buchwald-Hartwig conditions, but the reaction stalls at ~50% conversion. What's going on?

A: This is often due to catalyst inhibition or deactivation, a known issue when working with N-heterocycles.

Potential Causes & Step-by-Step Solutions:

-

Catalyst Inhibition by Pyrazine Nitrogen: The Lewis basic nitrogen atoms on the pyrazine ring can coordinate to the palladium center, competing with the desired ligand and inhibiting catalytic activity.[1]

-

Incorrect Base: The base in a Buchwald-Hartwig reaction is critical for deprotonating the amine to form the active amide nucleophile. A weak base may not be sufficient.

-

Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS). Inorganic bases like K₃PO₄ can work but often require higher temperatures.[1]

-

-

Ammonia Equivalents for Primary Amines: If you are trying to install a simple -NH₂ group, using ammonia gas directly is challenging as it can strongly bind to and poison the catalyst.[13]

-

Solution: Use an ammonia equivalent, such as benzophenone imine or a silylamide. These reagents couple efficiently, and the protecting group can be easily removed by hydrolysis in a subsequent step to reveal the primary amine.[13]

-

Key Methodologies & Experimental Protocols

Decision Tree for Reaction Selection

Caption: A guide to selecting the appropriate cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol is a starting point and requires optimization for specific substrates.

-

Objective: To synthesize an aryl-pyrazine derivative from 2-chloropyrazine and an arylboronic acid.

-

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium Source: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand: SPhos (0.04 mmol, 4 mol%)

-

Base: K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (5 mL), degassed

-

-

Procedure:

-

Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyrazine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Inert Atmosphere: Seal the vial with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

-

Solvent Addition: Add the degassed 1,4-dioxane via syringe.

-

Reaction: Place the vial in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrazine

-

Objective: To couple a secondary amine with 2-bromopyrazine.

-

Materials:

-

2-Bromopyrazine (1.0 mmol, 1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

-

Precatalyst: XPhos Pd G3 (0.01 mmol, 1 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Solvent: Toluene (4 mL), anhydrous and degassed

-

-

Procedure:

-

Setup: In a glovebox, add the 2-bromopyrazine, NaOtBu, and XPhos Pd G3 precatalyst to an oven-dried vial with a stir bar.

-

Reagent Addition: Add the anhydrous, degassed toluene, followed by the secondary amine.

-

Reaction: Seal the vial and heat at 90-100 °C, stirring vigorously. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

-

Advanced & Emerging Methodologies

While traditional cross-coupling reactions are the workhorses of pyrazine functionalization, several newer methods offer unique advantages.

-

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials (e.g., halides), offering a more atom- and step-economical approach.[15] While still an area of active research for pyrazines, methods are being developed that use a directing group to achieve regioselective C-H activation and subsequent coupling.[16][17][18]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.[19][20] This approach can enable transformations that are difficult to achieve with traditional thermal methods and has been applied to the synthesis of N-heterocycles, including pyrazines, through energy transfer processes.[21][22] Dual photoredox/nickel catalysis, in particular, has expanded the scope of C-N coupling reactions.[23][24]

Summary of Key Parameters for Optimization

| Parameter | Key Considerations for Alkylpyrazine Coupling | Common Issues |

| Halide (R-X) | Reactivity: I > Br >> Cl. Chlorides require highly active catalysts. | Incomplete conversion with chlorides. |

| Catalyst/Ligand | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs for chlorides to promote oxidative addition and prevent catalyst inhibition. | Catalyst deactivation/inhibition. |

| Base | K₃PO₄ or Cs₂CO₃ for Suzuki; Strong, non-nucleophilic bases (NaOtBu) for Buchwald-Hartwig. Avoid amine/hydroxide bases if dehalogenation is observed. | Stalled reaction, side reactions. |

| Solvent | Aprotic polar solvents (Dioxane, Toluene, DMF). Ensure it is anhydrous and thoroughly degassed. | Low yield, reagent degradation. |

| Temperature | Often requires heating (80-120 °C). Microwave irradiation can significantly accelerate sluggish reactions. | Slow reaction rate, decomposition at excessive heat. |

| Atmosphere | Strict exclusion of oxygen is critical to prevent catalyst oxidation and homocoupling. | Homocoupling, catalyst death. |

References

-

Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3653–3675. [Link]

- BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.

- ResearchGate. (n.d.). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. Request PDF.

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164–171. [Link]

- ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Request PDF.

-

Larrañaga, O., et al. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(15), 8485-8551. [Link]

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.

-

Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]

-

Guram, A. S., et al. (2012). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 134(32), 13192–13195. [Link]

- Wikipedia. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

- ACS GCI Pharmaceutical Roundtable. (n.d.).

-

Lee, S., et al. (2022). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Nature Communications, 13, 635. [Link]

- Strieth-Kalthoff, F., et al. (2020). General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. ChemRxiv.

- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.

- BenchChem. (2025).

- Wikipedia. (n.d.). Sonogashira coupling.

-

Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(47), 16700-16711. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Devaud-Goumoens, R., & von Rohr, P. R. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]

- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

-

MacMillan, D. W. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

- MDPI. (n.d.).

-

The Organic Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.

- OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

-

Hernandez-Melo, D. L., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(18), 3290. [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.

-

Beaudoin, D., & D G, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 720–731. [Link]

-

The Chempost. (2020). Dual Photoredox/Nickel Catalysis with Sebastian Gisbertz (Episode 28). YouTube. [Link]

-

Le, D. N., et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

-

Dr. G's Chemistry. (2020). Basic Introduction to C-H Activation Reactions. YouTube. [Link]

-

Chemistry-Channel by Dr. A. K. Prasad. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]

- 22. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

- 24. youtube.com [youtube.com]

Technical Support Center: Minimizing Polymerization of 2,5-Dimethyl-3-pent-1-enylpyrazine

Welcome to the technical support center for 2,5-Dimethyl-3-pent-1-enylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this valuable heterocyclic compound. By understanding the underlying mechanisms, you can ensure the stability and purity of your material throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has become viscous, cloudy, or has solidified. What is happening?

A1: You are likely observing polymerization. The pent-1-enyl group on the pyrazine ring is susceptible to addition reactions, particularly free-radical polymerization.[1][2][3] This process links individual monomer units into long chains, causing the observed changes in physical properties like increased viscosity or solidification.[4] The reaction is often initiated by exposure to common laboratory conditions such as heat, light (UV), or atmospheric oxygen.[5][6]

Q2: What is the chemical mechanism behind this polymerization?

A2: The most probable mechanism is a free-radical chain polymerization of the alkenyl (pent-1-enyl) side chain.[1][5] This process occurs in three main stages:

-

Initiation: A free radical is generated, often from an initiator molecule (like a peroxide formed by oxygen exposure) or by energy input (heat/UV light).[1][2][6] This radical then attacks the carbon-carbon double bond of the pentenyl group, creating a new, larger radical.[7]

-

Propagation: The newly formed radical reacts with another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the chain length.[3][5]

-

Termination: The reaction stops when two radicals combine or react in a way that eliminates their radical nature, resulting in a stable polymer chain.[3][5]

Q3: Are pyrazine compounds known to be unstable?

A3: The pyrazine ring itself is a stable aromatic heterocycle.[8] However, the stability of a substituted pyrazine is highly dependent on its side chains. Unsaturated side chains, like the pent-1-enyl group in your compound, introduce reactive sites that are prone to polymerization, similar to other vinyl compounds like styrene or acrylates.[9][10]

Q4: Can I reverse the polymerization to recover my monomer?